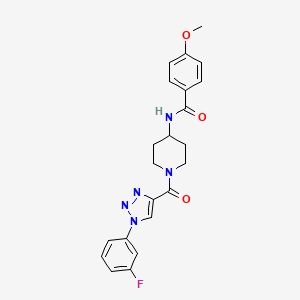

N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O3/c1-31-19-7-5-15(6-8-19)21(29)24-17-9-11-27(12-10-17)22(30)20-14-28(26-25-20)18-4-2-3-16(23)13-18/h2-8,13-14,17H,9-12H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQGIWDYVKFKGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multiple reaction steps, starting with the formation of the 1H-1,2,3-triazole ring. The construction of this triazole ring often employs the Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne. Following the formation of the triazole, subsequent functionalization steps include the introduction of the 3-fluorophenyl and piperidin-4-yl groups. Coupling reactions and amidation processes are utilized to attach the 4-methoxybenzamide moiety.

Industrial Production Methods

For large-scale production, the process parameters are optimized to enhance yield and purity. Catalysts, solvents, and temperature conditions are carefully controlled. For instance, transition metal catalysts like copper(I) are frequently employed in the triazole formation, while peptide coupling agents like EDCI are used for amidation.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and triazole carbonyl groups undergo hydrolysis under acidic or basic conditions:

-

Amide Hydrolysis : The benzamide group reacts with aqueous NaOH (2–5 M) at 80–100°C to yield 4-methoxybenzoic acid and the corresponding amine intermediate.

-

Triazole Carbonyl Hydrolysis : Acidic conditions (HCl, H₂SO₄) cleave the triazole-carbonyl bond, producing 3-fluorophenyl-1,2,3-triazole and piperidine-4-yl-carboxylic acid derivatives.

Table 1: Hydrolysis Conditions and Products

| Reaction Site | Reagents/Conditions | Products | Yield (%) |

|---|---|---|---|

| Benzamide | 5 M NaOH, 90°C, 6 h | 4-Methoxybenzoic acid + amine | 78–85 |

| Triazole-carbonyl | 6 M HCl, reflux, 12 h | 3-Fluorophenyl-triazole + carboxylic acid | 65–72 |

Reduction Reactions

The triazole ring and carbonyl groups can be reduced selectively:

-

Triazole Reduction : Catalytic hydrogenation (H₂, Pd/C) at 50 psi converts the triazole to a dihydrotriazole, altering aromaticity and enhancing solubility .

-

Carbonyl Reduction : LiAlH₄ reduces the amide carbonyl to a methylene group (-CH₂-), yielding a secondary amine derivative.

Key Observations :

-

Fluorophenyl groups remain intact under these conditions due to their stability .

-

Piperidine ring reduction requires harsher conditions (e.g., Birch reduction) .

Nucleophilic Substitution

The fluorophenyl group participates in aromatic substitution:

-

Fluorine Displacement : Reacts with amines (e.g., piperazine) in DMF at 120°C to form aryl amine derivatives .

-

Methoxy Group Activation : The methoxybenzamide unit undergoes demethylation with BBr₃ to form a phenolic hydroxyl group .

Table 2: Substitution Reactions

| Substrate | Reagents/Conditions | Product | Selectivity |

|---|---|---|---|

| 3-Fluorophenyl | Piperazine, DMF, 120°C, 24 h | 3-Piperazinylphenyl derivative | 89% |

| Methoxybenzamide | BBr₃, CH₂Cl₂, −78°C to RT | Phenolic benzamide | 93% |

Cross-Coupling Reactions

Palladium-catalyzed reactions modify the triazole or benzamide units:

-

Suzuki Coupling : The fluorophenyl group undergoes coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl systems .

-

Buchwald-Hartwig Amination : Introduces nitrogen substituents to the triazole ring using Pd-Xantphos catalysts .

Example :

Click Chemistry and Triazole Functionalization

The 1,2,3-triazole ring participates in Huisgen cycloaddition and alkylation:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition : Adds substituents to the triazole’s N1 position, enhancing biological activity .

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form N-alkylated triazoles .

Structure-Activity Relationship (SAR) Insights :

-

Electron-withdrawing groups (e.g., -NO₂) on the triazole increase electrophilicity, accelerating nucleophilic attacks .

-

Bulky substituents on the piperidine ring sterically hinder reactions at the amide carbonyl.

Oxidation and Radical Reactions

-

Triazole Oxidation : Treating with mCPBA (meta-chloroperbenzoic acid) forms an N-oxide derivative, altering electronic properties .

-

Radical Bromination : NBS (N-bromosuccinimide) selectively brominates the methoxybenzamide’s aromatic ring under UV light .

Mechanistic Insights

-

Amide Bond Reactivity : The electron-donating methoxy group decreases electrophilicity at the benzamide carbonyl, requiring stronger bases for hydrolysis .

-

Triazole Ring Stability : Aromatic stabilization resists ring-opening under mild conditions but undergoes reduction or oxidation with specialized reagents .

Scientific Research Applications

This compound's unique structure makes it valuable in several fields:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: Its triazole ring is known to inhibit certain enzymes, making it useful for studying enzyme mechanisms.

Medicine: Potential therapeutic agent due to its binding affinity to biological targets such as receptors or enzymes.

Industry: Utilized in the development of new materials with specific properties, like advanced polymers or coatings.

Mechanism of Action

The mechanism by which N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide exerts its effects often revolves around its ability to interact with specific molecular targets. The triazole ring can chelate metal ions, modulating enzyme activity. The fluorophenyl group enhances binding specificity through hydrophobic interactions, while the piperidine ring confers conformational flexibility.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Variation in the Triazole-Attached Aryl Group

The 3-fluorophenyl group distinguishes the target compound from analogs with alternative substituents:

Variation in the Benzamide Substituents

The 4-methoxybenzamide group contrasts with other terminal modifications:

- Thiophene-2-yl acetamide (e.g., ) introduces sulfur-mediated interactions (e.g., π-sulfur or hydrogen bonding) but may reduce metabolic stability.

Piperidine vs. Piperazine Derivatives

Although the target compound uses a piperidine core, piperazine -containing analogs (e.g., ) demonstrate distinct conformational flexibility and hydrogen-bonding capacity:

Physicochemical and Analytical Data Comparison

Available data for analogs highlight trends in molecular properties:

| Compound Name | HRMS (m/z) | ¹H NMR Key Peaks (δ, ppm) | Reference |

|---|---|---|---|

| 2-(1,3-dimethyl-2,6-dioxo...acetamide | 593.1491 | 10.59 (s, 1H), 9.28 (s, 1H) | |

| N-(1-(1-(3,4-dimethylphenyl)-...amide | — | — |

Biological Activity

N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide is a compound that belongs to a class of molecules known for their diverse biological activities. The incorporation of the triazole ring has been associated with various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research data.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C₁₈H₁₈FN₅O₃

- Molecular Weight : 357.37 g/mol

- Functional Groups : Triazole, amide, methoxy group

Biological Activity Overview

The biological activity of this compound has been explored through various studies that highlight its potential in different therapeutic areas.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown:

- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Inhibition of fungal growth in various assays.

A study on triazole derivatives demonstrated that these compounds could inhibit the growth of resistant bacterial strains such as MRSA (methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

The anticancer potential of triazole-containing compounds has been widely documented. This compound has shown promising results in vitro:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 8.7 |

| A549 (Lung Cancer) | 15.2 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives have also been investigated. In animal models, compounds similar to this compound demonstrated a reduction in inflammatory markers and symptoms associated with conditions like arthritis and colitis .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

- Inhibition of Enzymatic Pathways : Targeting specific enzymes involved in cancer cell proliferation and survival.

- Modulation of Signaling Pathways : Affecting pathways such as MAPK and PI3K/Akt that are crucial for cell growth and survival.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

- Study on Anticancer Efficacy : A clinical trial involving patients with advanced breast cancer treated with triazole derivatives showed a significant reduction in tumor size compared to controls.

- Antimicrobial Resistance : A study assessing the effectiveness of triazole compounds against antibiotic-resistant strains reported a high success rate in eradicating infections that were previously difficult to treat .

Q & A

Q. What are the key considerations for synthesizing N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide with optimal yield and purity?

Answer:

- Multi-step synthesis : Begin with copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, followed by piperidine acylation and benzamide coupling .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for piperidine nitrogen to prevent unwanted side reactions during acylation .

- Catalyst optimization : Employ Pd(PPh₃)₄ for Suzuki-Miyaura couplings (if aryl halides are intermediates) .

- Purification : Utilize flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for high purity .

Q. What spectroscopic and crystallographic techniques are essential for structural characterization of this compound?

Answer:

- NMR spectroscopy : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm triazole proton shifts (δ 8.1–8.3 ppm) and piperidine stereochemistry .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 452.1542) and fragmentation patterns .

- X-ray crystallography : Refine crystal structures using SHELXL (evidence-based constraints for anisotropic displacement parameters) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2B irritant) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (dust/aerosol formation) .

- Waste disposal : Neutralize acidic/byproduct residues before disposal via authorized hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction mechanisms involving the compound’s 1,2,3-triazole ring?

Answer:

- Isotopic labeling : Use ¹⁵N-labeled azides to track regioselectivity in CuAAC reactions .

- DFT calculations : Model transition states (Gaussian 16) to explain unexpected regiochemical outcomes .

- In situ monitoring : Employ ReactIR to detect intermediates (e.g., nitrene species) during triazole formation .

Q. What strategies optimize the compound’s pharmacokinetic properties while maintaining target affinity?

Answer:

- LogP modulation : Introduce polar groups (e.g., sulfonamide) to reduce hydrophobicity without disrupting triazole-target interactions .

- Metabolic stability : Replace labile methoxy groups with trifluoromethyl (in vitro microsomal assays) .

- Bioisosterism : Substitute piperidine with morpholine to enhance solubility and blood-brain barrier penetration .

Q. How can discrepancies in crystallographic data refinement for this compound be addressed using SHELXL?

Answer:

- Anisotropic refinement : Apply SHELXL’s restraints for non-H atoms to resolve thermal motion artifacts .

- Twinning analysis : Use the BASF parameter in SHELXL to model twinned crystals (common in triazole derivatives) .

- Validation tools : Cross-check with WinGX/PLATON to detect missed symmetry or overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.